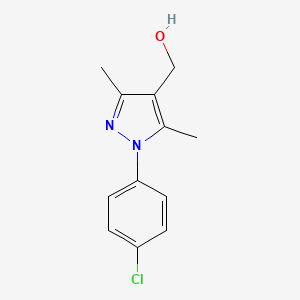
1-(4-chlorophenyl)-3,5-dimethyl-4-hydroxymethyl-1H-pyrazole
Cat. No. B8318508
M. Wt: 236.70 g/mol
InChI Key: QKKQSHGKHKOIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05990139
Procedure details


A reaction was conducted in a similar manner to Referential Example 9 except for the use of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in lieu of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-carboxylate, whereby the title compound was obtained in a stoichiometric yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([C:14](O)=[O:15])[C:10]([CH3:17])=[N:9]2)=[CH:4][CH:3]=1.ClC1C=CC(N2C(C)=C(C(OCC)=O)C=N2)=CC=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([CH2:14][OH:15])[C:10]([CH3:17])=[N:9]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)N1N=C(C(=C1C)C(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)N1N=C(C(=C1C)CO)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
